![molecular formula C18H21FN6O2S B10981662 N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10981662.png)
N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21FN6O2S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique combination of a thiadiazole ring and a piperazine moiety, which are known to enhance its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H13FN4OS2 with a molecular weight of 360.4 g/mol. The structure includes several functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₃FN₄OS₂ |
Molecular Weight | 360.4 g/mol |
CAS Number | 1190246-59-3 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target in the treatment of autoimmune diseases and certain cancers.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Antitumor Effects : Research suggests that it may induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of thiadiazole derivatives similar to the target compound, revealing significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antitumor Activity : In vitro assays demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with structural similarities were tested for their ability to induce apoptosis in HepG2 cells, showing promising results .
- Mechanistic Insights : Further research into the mechanism revealed that the compound's interaction with DHODH could lead to reduced pyrimidine synthesis, which is essential for DNA replication in rapidly dividing cells such as those found in tumors .
Comparative Analysis
The biological activity of this compound can be compared with other compounds containing similar structural features:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Thiadiazole Derivatives | Contains thiadiazole rings | Diverse biological activities based on substituents |
Piperazine-containing Compounds | Includes piperazine moiety | Often exhibit psychoactive properties |
Fluorinated Thiazoles | Contains fluorinated thiazole rings | Enhanced lipophilicity and metabolic stability |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities, making it a candidate for drug development.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds possess significant antimicrobial properties. The incorporation of the cyclopropyl group enhances the efficacy against various bacterial strains. A study demonstrated that similar compounds showed activity against resistant strains of bacteria, suggesting a potential application in treating infections caused by antibiotic-resistant pathogens .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, compounds targeting specific kinases involved in cancer cell proliferation have shown promise in preclinical trials .
Neuropharmacology
The piperazine moiety is known for its psychoactive properties. Compounds containing piperazine derivatives are often explored for their effects on neurotransmitter systems.
Antidepressant Activity
Studies suggest that compounds with piperazine structures can act as serotonin reuptake inhibitors, which are critical in the treatment of depression and anxiety disorders. The specific compound under discussion may enhance serotonergic activity, providing a basis for further research into its antidepressant potential .
Antipsychotic Effects
Research into similar thiadiazole-piperazine hybrids has indicated potential antipsychotic effects through dopamine receptor antagonism. This could lead to the development of new therapeutic agents for schizophrenia and other psychotic disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of new compounds.
Substituent | Effect on Activity | Reference |
---|---|---|
Cyclopropyl | Increased antimicrobial potency | |
Fluorophenyl | Enhanced CNS penetration | |
Piperazine | Modulation of neurotransmitter systems |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives showed that the inclusion of a cyclopropyl group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with certain beta-lactams .
Case Study 2: Neuropharmacological Assessment
In a preclinical model for depression, the compound exhibited significant reductions in immobility time in forced swim tests compared to control groups, indicating potential antidepressant effects. Further studies are required to elucidate the underlying mechanisms.
Properties
Molecular Formula |
C18H21FN6O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H21FN6O2S/c19-13-3-5-14(6-4-13)24-7-9-25(10-8-24)18(27)20-11-15(26)21-17-23-22-16(28-17)12-1-2-12/h3-6,12H,1-2,7-11H2,(H,20,27)(H,21,23,26) |
InChI Key |
OQTJHYANEKXHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.